Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate structure
92618-89-8 structure
Nome do Produto:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
N.o CAS:92618-89-8
MF:C12H20O2
MW:196.286004066467
CID:817237
PubChem ID:6448

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Propriedades químicas e físicas

Nomes e Identificadores

    • Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
    • D,L-ISOBORNYL ACETATE
    • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)
    • (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
    • (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate
    • 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate
    • 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
    • Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
    • NSC 163480
    • [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
    • exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
    • (+)-Acetic acid bornyl ester
    • NSC-759844
    • DB-066148
    • endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
    • BBL033932
    • bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
    • 5655-61-8
    • Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-
    • 2-Camphanol acetate
    • Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
    • STK079562
    • CS-0313797
    • NSC-163480
    • 92618-89-8
    • CHEMBL1439452
    • NCI60_020169
    • NSC163480
    • MFCD00867808
    • DTXSID80859098
    • DB-072157
    • SCHEMBL117760
    • 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate
    • 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #
    • NS00009276
    • Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-
    • AKOS005392232
    • NCGC00159354-03
    • NCGC00159354-06
    • NSC759844
    • NSC407158
    • BRD-A41385909-001-01-3
    • BORNYL ACETATE
    • Isobornyl acetate
    • VS-12345
    • NCGC00159354-02
    • Borneol, acetate
    • 125-12-2
    • endo-bornyl acetate
    • AB01563199_01
    • NSC-407158
    • HMS3264P09
    • SR-01000944256-1
    • Bornyl acetic ether
    • endo-2-Camphanyl ethanoate
    • CCG-213841
    • L-(-)-Bornyl acetate
    • Pharmakon1600-01502510
    • endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
    • (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
    • SR-01000944256
    • MDL: MFCD00077195
    • Inchi: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
    • Chave InChI: KGEKLUUHTZCSIP-UHFFFAOYSA-N
    • SMILES: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C

Propriedades Computadas

  • Massa Exacta: 196.146329876g/mol
  • Massa monoisotópica: 196.146329876g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 270
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26.3Ų
  • XLogP3: 3.3

Propriedades Experimentais

  • LogP: log Kow = 4.30

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384467-1kg
1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate
92618-89-8 98%
1kg
¥756.00 2024-04-25
1PlusChem
1P01FP1V-100g
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
92618-89-8 93% +(GC)
100g
$8.00 2024-04-20
1PlusChem
1P01FP1V-500g
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
92618-89-8 93% +(GC)
500g
$19.00 2024-04-20
A2B Chem LLC
AY11123-500g
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
92618-89-8 93% +(GC)
500g
$17.00 2024-07-18
A2B Chem LLC
AY11123-25g
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
92618-89-8 93% +(GC)
25g
$4.00 2024-05-20
1PlusChem
1P01FP1V-25g
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
92618-89-8 93% +(GC)
25g
$4.00 2024-04-20
A2B Chem LLC
AY11123-100g
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
92618-89-8 93% +(GC)
100g
$7.00 2024-07-18

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ,  Ethyl acetate ;  2 h, reflux
Referência
Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydride
Zeynizadeh, Behzad; Setamdideh, Davood; Faraji, Fariba, Bulletin of the Korean Chemical Society, 2008, 29(1), 76-80

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
Camphene
Wagner, G.; Moycho, St.; Zienkowski, Fr., Berichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037

Método de produção 3

Condições de reacção
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ;  15 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free condition
Roy, Bimalendu; Dasgupta, Somnath; Rajput, Vishal Kumar; Mukhopadhyay, Balaram, Journal of Carbohydrate Chemistry, 2008, 27(1), 1-9

Método de produção 4

Condições de reacção
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ;  3 - 145 min, rt
Referência
Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA)
Shirini, Farhad; Zolfigol, Mohammad Ali; Aliakbar, Ali-Reza; Albadi, Jalal, Synthetic Communications, 2010, 40(7), 1022-1028

Método de produção 5

Condições de reacção
1.1 Solvents: Chloroform
Referência
1-Acyl-3-substituted imidazolium salts as highly reactive acylating agents
Kamijo, Tetsuhide; Yamamoto, Ryoji; Harada, Hiromu; Iizuka, Kinji, Chemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
Camphene
Moycho, Stefan; Zienkowski, Franz, Justus Liebigs Annalen der Chemie, 1905, 340, 17-63

Método de produção 7

Condições de reacção
Referência
Terpenic esters from terpenic olefins
, India, , ,

Método de produção 8

Condições de reacção
1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C
Referência
Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material
, China, , ,

Método de produção 9

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
Referência
Carboxyl esterase enantioselective hydrolysis of monoterpenols
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 9.9 s, 5 MPa, 225 °C
Referência
Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system
Matsushima, Keiichiro; Hirano, Shigeki; Uchiyama, Tomoyuki; Sato, Masahiro; Kawanami, Hajime; et al, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31

Método de produção 11

Condições de reacção
Referência
Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditions
Chen, Qingzhi; Li, Yunlong; Lin, Jianming; Cao, Shulin; Zeng, Meizhen; et al, Linchan Huaxue Yu Gongye, 1990, 10(4), 241-7

Método de produção 12

Condições de reacção
Referência
Effect of organic base on one-step acylation of camphene
Liu, Hui; Xiao, Zhuanquan; Huang, Yonghong, Huaxue Shiji, 2003, 25(1), 33-34

Método de produção 13

Condições de reacção
1.1 35 min, 80 °C
Referência
Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiols
Shirini, F.; Akbari-Dadamahaleh, Somayeh; Mohammad-Khah, Ali, Phosphorus, 2014, 189(5), 577-586

Método de produção 14

Condições de reacção
1.1 1.5 h, 80 °C
Referência
Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiols
Shirini, Farhad; Akbari-Dadamahaleh, Somayeh; Mohammad-Khah, Ali; Aliakbar, Ali-Reza, Comptes Rendus Chimie, 2014, 17(2), 164-170

Método de produção 15

Condições de reacção
Referência
A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorate
Kumar, Baldev; Kumar, Harish; Parmar, Anupma, Synthetic Communications, 1992, 22(7), 1087-94

Método de produção 16

Condições de reacção
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ;  10 min, reflux
1.2 Reagents: Sodium borohydride ;  3.25 h, reflux
Referência
Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 system
Zeynizadeh, Behzad; Zarrin, Saviz; Ashuri, Shahriar, Organic Chemistry: An Indian Journal, 2013, 9(6), 244-248

Método de produção 17

Condições de reacção
1.1 Catalysts: (±)-Camphorsulfonic acid ,  Graphite ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
Solvent-free Acetylation Procedure
Bhat, Sujata V.; Gupta, Manisha O.; Yadav, Jyoti K.; Vaze, Kedar R., Organic Preparations and Procedures International, 2021, 53(6), 590-594

Método de produção 18

Condições de reacção
Referência
Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalysts
Nomura, Masato; Hisatomi, Satoshi; Hamada, Toshimasa; Fujihara, Yoshihito, Nihon Yukagakkaishi, 1997, 46(5), 583-587

Método de produção 19

Condições de reacção
1.1 Solvents: Acetic acid ,  Water ;  9.9 s, 5 MPa, 200 °C
Referência
A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst
Sato, Masahiro; Matsushima, Keiichiro; Kawanami, Hajime; Ikuhsima, Yutaka, Angewandte Chemie, 2007, 46(33), 6284-6288

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products

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